

Ovatine structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ovatine

Cat. No.: B12794317

[Get Quote](#)

Disclaimer

The following comparison guide on the structure-activity relationship (SAR) of "**Ovatine**" is a representative example generated to fulfill the user's request for a specifically formatted guide. As extensive searches did not yield publicly available information on a compound named "**Ovatine**," this guide utilizes a hypothetical molecule and fictional data to illustrate the desired structure and content for such a document. The experimental protocols and signaling pathways described are based on common practices in drug discovery and are for illustrative purposes only.

A Comparative Guide to the Structure-Activity Relationship of Ovatine Analogs as Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of novel synthetic analogs of **Ovatine**, a recently identified natural product with promising anticancer properties. The data presented herein compares the inhibitory activity of these analogs against a key oncogenic kinase, providing valuable insights for the rational design of more potent and selective therapeutic agents.

Introduction to Ovatine

Ovatine is a natural product isolated from a rare marine sponge, exhibiting moderate inhibitory activity against Tyr-kinase X (TK-X), a validated target in several aggressive cancers. The unique heterocyclic core of **Ovatine** presents a promising scaffold for chemical modification to enhance its potency and drug-like properties. This guide details the SAR of a focused library of **Ovatine** analogs, with modifications at the R1, R2, and R3 positions of the core structure.

Comparative Biological Activity of Ovatine Analogs

The inhibitory activity of the synthesized **Ovatine** analogs was assessed using a biochemical assay for TK-X inhibition and a cell-based assay for cytotoxicity against the human breast cancer cell line MCF-7. The results are summarized in the table below.

Compound	R1-Substituent	R2-Substituent	R3-Substituent	TK-X Inhibition IC50 (nM)	MCF-7 Cytotoxicity IC50 (μM)
Ovatine	-H	-OH	-CH3	850	15.2
OVA-01	-F	-OH	-CH3	620	10.8
OVA-02	-Cl	-OH	-CH3	450	7.5
OVA-03	-Br	-OH	-CH3	380	6.1
OVA-04	-I	-OH	-CH3	410	6.8
OVA-05	-H	-OCH3	-CH3	1200	25.4
OVA-06	-H	-NH2	-CH3	980	18.9
OVA-07	-Br	-OH	-C2H5	250	4.2
OVA-08	-Br	-OH	-Cyclopropyl	180	2.9
OVA-09	-Br	-OH	-Phenyl	550	9.7

Key Findings from SAR Studies

- R1 Position:** Halogen substitution at the R1 position generally improves inhibitory activity. A bromine substituent (OVA-03) provided the optimal balance of size and electronegativity for potent TK-X inhibition.

- **R2 Position:** The hydroxyl group at the R2 position appears crucial for activity, as its replacement with a methoxy (OVA-05) or an amino group (OVA-06) led to a significant decrease in potency.
- **R3 Position:** Modifications at the R3 position revealed that increasing the steric bulk with small alkyl groups (OVA-07) or a cyclopropyl ring (OVA-08) enhanced activity. However, a larger aromatic ring (OVA-09) was detrimental to potency.

Experimental Protocols

4.1. TK-X Kinase Inhibition Assay

The inhibitory activity of the **Ovatine** analogs against TK-X was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

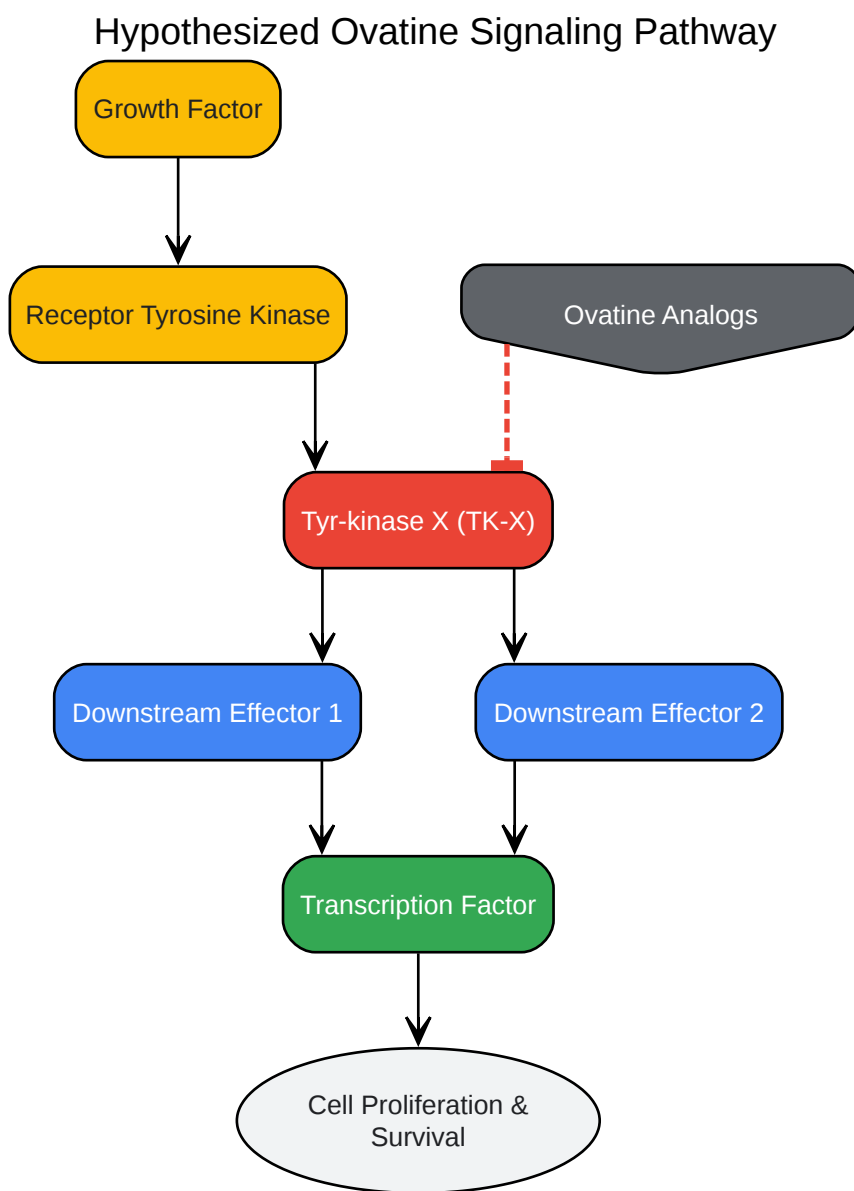
- **Reagents:** Recombinant human TK-X enzyme, biotinylated peptide substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.
- **Procedure:**
 - The compounds were serially diluted in DMSO and added to a 384-well plate.
 - TK-X enzyme and the peptide substrate were added to the wells and incubated for 15 minutes.
 - The kinase reaction was initiated by the addition of ATP and incubated for 1 hour at room temperature.
 - The reaction was stopped, and the detection reagents (europium-labeled antibody) were added.
 - After a 2-hour incubation, the TR-FRET signal was read on a plate reader.
- **Data Analysis:** The IC₅₀ values were calculated from the dose-response curves using a four-parameter logistic fit.

4.2. MCF-7 Cell Viability Assay

The cytotoxicity of the compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture: MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Procedure:
 - Cells were seeded in 96-well plates and allowed to adhere overnight.
 - The cells were treated with various concentrations of the **Ovatine** analogs for 72 hours.
 - MTT reagent was added to each well and incubated for 4 hours.
 - The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
- Data Analysis: The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration.

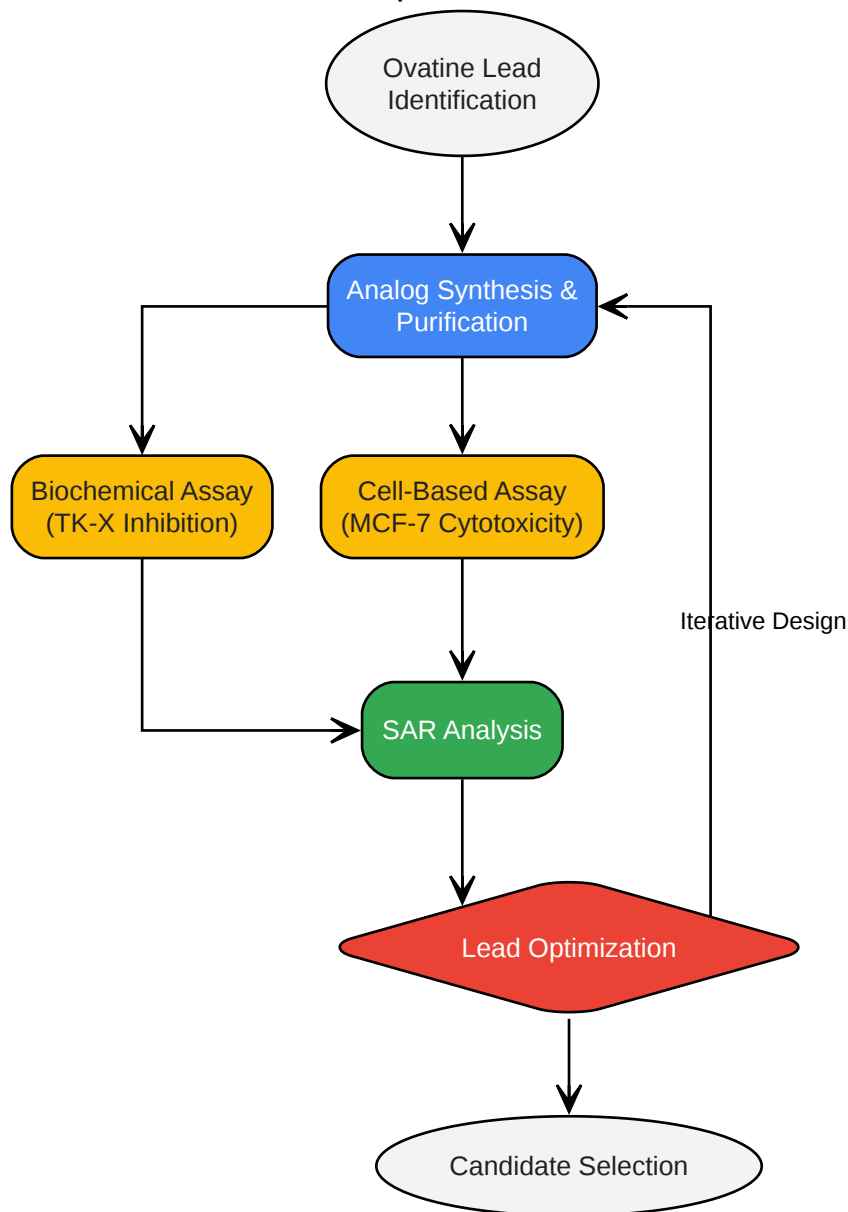
Visualizations



[Click to download full resolution via product page](#)

Caption: Hypothesized signaling pathway inhibited by **Ovatine** analogs.

Ovatine SAR Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Ovatine** SAR studies.

- To cite this document: BenchChem. [Ovatine structure-activity relationship (SAR) studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12794317#ovatine-structure-activity-relationship-sar-studies\]](https://www.benchchem.com/product/b12794317#ovatine-structure-activity-relationship-sar-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com